![molecular formula C8H9NS B071073 7-Methyl-6,7-dihydrothieno[2,3-c]pyridine CAS No. 178308-07-1](/img/structure/B71073.png)
7-Methyl-6,7-dihydrothieno[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-6,7-dihydrothieno[2,3-c]pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a bicyclic compound that contains a thieno ring and a pyridine ring, and it has been found to exhibit various biological activities. In
Mécanisme D'action
The mechanism of action of 7-Methyl-6,7-dihydrothieno[2,3-c]pyridine is not fully understood. However, it has been suggested that the compound may exert its biological activities through the modulation of various signaling pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. It has also been found to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
7-Methyl-6,7-dihydrothieno[2,3-c]pyridine has been found to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells. It has also been found to reduce inflammation and to modulate the immune system. In addition, the compound has been studied for its potential as a neuroprotective agent, and it has been found to protect against oxidative stress and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Methyl-6,7-dihydrothieno[2,3-c]pyridine in lab experiments is its potential therapeutic applications. The compound has been found to exhibit various biological activities, and it has shown promising results in preclinical studies. However, one of the limitations of using the compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 7-Methyl-6,7-dihydrothieno[2,3-c]pyridine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, further studies are needed to elucidate the mechanism of action of the compound and to identify potential targets for its biological activities.
Applications De Recherche Scientifique
7-Methyl-6,7-dihydrothieno[2,3-c]pyridine has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as a neuroprotective agent and as a modulator of the immune system. The compound has been tested in vitro and in vivo, and it has shown promising results in preclinical studies.
Propriétés
Numéro CAS |
178308-07-1 |
|---|---|
Nom du produit |
7-Methyl-6,7-dihydrothieno[2,3-c]pyridine |
Formule moléculaire |
C8H9NS |
Poids moléculaire |
151.23 g/mol |
Nom IUPAC |
7-methyl-6,7-dihydrothieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H9NS/c1-6-8-7(2-4-9-6)3-5-10-8/h2-6,9H,1H3 |
Clé InChI |
LQKJXDMRVCRIHY-UHFFFAOYSA-N |
SMILES |
CC1C2=C(C=CN1)C=CS2 |
SMILES canonique |
CC1C2=C(C=CN1)C=CS2 |
Synonymes |
Thieno[2,3-c]pyridine, 6,7-dihydro-7-methyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


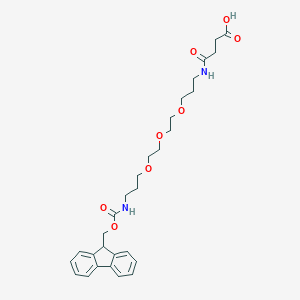
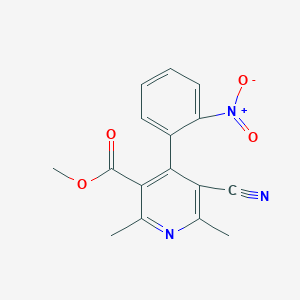
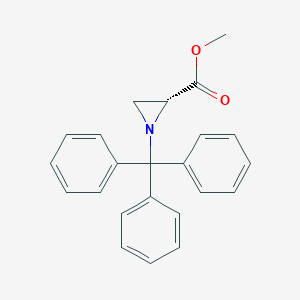
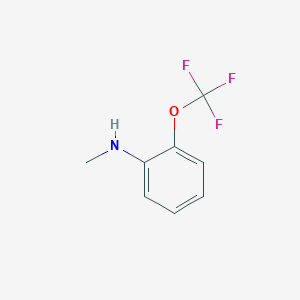
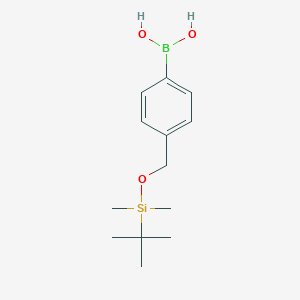
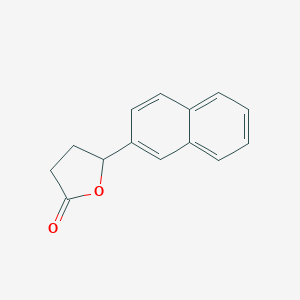
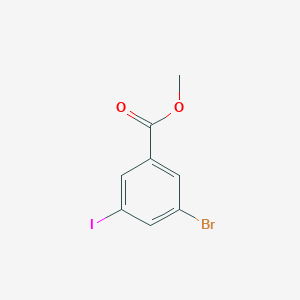
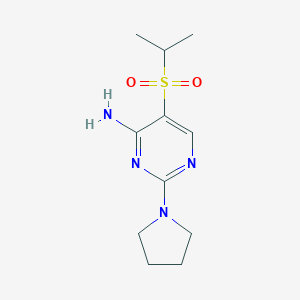
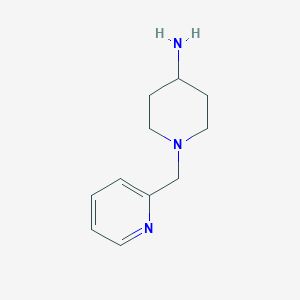
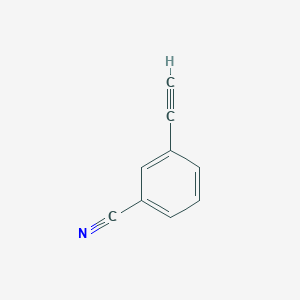


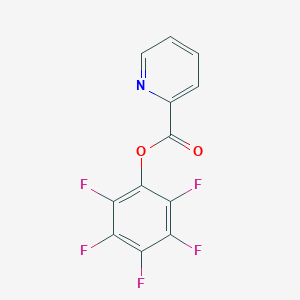
![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)